2-(4-Chlorophenyl)-5-nitropyridine
Overview
Description
2-(4-Chlorophenyl)-5-nitropyridine is an organic compound that belongs to the class of nitropyridines It is characterized by a pyridine ring substituted with a nitro group at the 5-position and a 4-chlorophenyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-5-nitropyridine typically involves the nitration of 2-(4-chlorophenyl)pyridine. One common method is to react 2-(4-chlorophenyl)pyridine with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is usually carried out at a controlled temperature to ensure the selective nitration at the 5-position of the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-5-nitropyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions. For example, it can react with sodium methoxide to form the corresponding methoxy derivative.
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Oxidation: Potassium permanganate in acidic or neutral medium.
Major Products Formed
Reduction: 2-(4-Chlorophenyl)-5-aminopyridine.
Substitution: 2-(4-Methoxyphenyl)-5-nitropyridine.
Oxidation: Various oxidized derivatives depending on the specific conditions used.
Scientific Research Applications
2-(4-Chlorophenyl)-5-nitropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its derivatives are studied for their potential as ligands in coordination chemistry.
Biology: The compound and its derivatives are investigated for their biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-5-nitropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-5-aminopyridine: Similar structure but with an amino group instead of a nitro group.
2-(4-Methoxyphenyl)-5-nitropyridine: Similar structure but with a methoxy group instead of a chlorine atom on the phenyl ring.
2-(4-Bromophenyl)-5-nitropyridine: Similar structure but with a bromine atom instead of a chlorine atom on the phenyl ring.
Uniqueness
2-(4-Chlorophenyl)-5-nitropyridine is unique due to the presence of both a nitro group and a chlorophenyl group, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical modifications and applications in various fields.
Properties
IUPAC Name |
2-(4-chlorophenyl)-5-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2/c12-9-3-1-8(2-4-9)11-6-5-10(7-13-11)14(15)16/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWYVSXOMGLUBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=C2)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377179 | |
Record name | 2-(4-chlorophenyl)-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874492-01-0 | |
Record name | 2-(4-chlorophenyl)-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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